3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its pyrazolo[3,4-b]pyridine core, which is often associated with biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and phenylpropanamide groups under specific reaction conditions. These reactions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and is used in similar synthetic applications.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in the synthesis of biologically active molecules.
4-Methoxybenzylamine: This compound is used in various organic syntheses and shares some structural similarities.
Uniqueness
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ETHYL-N~1~-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H24F2N4O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide |
InChI |
InChI=1S/C21H24F2N4O2/c1-4-25(15-9-7-6-8-10-15)17(28)11-12-26-18(29)13-16(20(22)23)19-14(3)27(5-2)24-21(19)26/h6-10,13,20H,4-5,11-12H2,1-3H3 |
InChI Key |
NBJACYMNFWDGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N(CC)C3=CC=CC=C3)C(F)F)C |
Origin of Product |
United States |
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